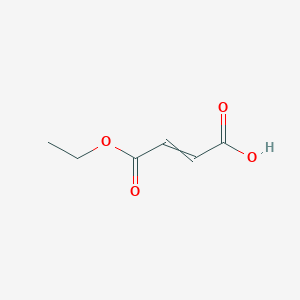

4-Ethoxy-4-oxobut-2-enoic acid

描述

4-Ethoxy-4-oxobut-2-enoic acid (CAS: 2459-05-4), also known as monoethyl fumarate, is an α,β-unsaturated carbonyl compound with the molecular formula C₆H₈O₄ and a molecular weight of 144.13 g/mol . Structurally, it features an ethoxy group at the 4-position and a conjugated enoate system, making it a versatile intermediate in organic synthesis. This compound is widely used in the preparation of hybrid molecules, such as SAHAquines (cytostatic agents) and functionalized tetrahydroisoquinolines, via IBX-mediated oxidative Ugi-type reactions . Its (E)-stereochemistry ensures reactivity in conjugate additions and cyclizations, critical for drug discovery pipelines .

属性

分子式 |

C6H8O4 |

|---|---|

分子量 |

144.12 g/mol |

IUPAC 名称 |

4-ethoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C6H8O4/c1-2-10-6(9)4-3-5(7)8/h3-4H,2H2,1H3,(H,7,8) |

InChI 键 |

XLYMOEINVGRTEX-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C=CC(=O)O |

熔点 |

70.0 °C |

产品来源 |

United States |

相似化合物的比较

The structural and functional analogs of 4-ethoxy-4-oxobut-2-enoic acid include derivatives of 4-oxobut-2-enoic acid with varying substituents at the 4-position. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

- Substituent Effects: Ethoxy and methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, ethanol) compared to aryl derivatives, which are more lipophilic .

- Thermal Stability: Aryl-substituted derivatives (e.g., phenyl, 4-methylanilino) exhibit higher melting points due to π-π stacking and hydrogen bonding .

Key Observations :

- Reactivity : Ethoxy and methoxy derivatives participate in multicomponent reactions (e.g., Ugi, IBX-mediated), while aryl analogs are tailored for target-specific inhibition (e.g., PknB) .

Spectroscopic and Analytical Data

- This compound: ¹H NMR: δ 6.85 (d, J = 15.6 Hz, 1H, CH=CH), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.1 Hz, 3H, CH₃) . HRMS: [M-H]⁻ at m/z 143.0350 (calc. 143.0352) .

- (E)-4-Oxo-4-phenylbut-2-enoic acid: ¹H NMR: δ 7.90 (d, J = 16.0 Hz, 1H, CH=CH), 7.60–7.45 (m, 5H, Ar-H) .

常见问题

Q. Key Reagents and Conditions

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride, ethanol | Reflux, acid catalyst | Monoethyl maleate | |

| Diethyl oxalate, hydrocinnamic acid | Claisen condensation, 80–100°C | Ethyl 2-oxo-4-phenylbutyrate |

Basic: What spectroscopic methods are recommended for characterizing this compound?

Answer:

Structural elucidation relies on:

- Infrared (IR) Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and ester C-O bonds at ~1200–1300 cm⁻¹ ().

- Nuclear Magnetic Resonance (NMR) :

- Potentiometric Titration : Used to determine acid dissociation constants (pKa) and purity ().

Basic: What are the key physical and chemical properties influencing its reactivity?

Answer:

Critical properties include:

- Molecular Formula : C₆H₈O₄ ().

- Solubility : Polar solvents (e.g., ethanol, DMSO) due to ester and carboxylic acid groups.

- Thermal Stability : Decomposes above 150°C; storage at 2–8°C is recommended to prevent degradation ().

- Reactivity : The α,β-unsaturated carbonyl system facilitates Michael additions and Diels-Alder reactions ().

Advanced: How can reaction conditions be optimized for synthesizing derivatives via Ugi-type reactions?

Answer:

Optimization strategies involve:

- Catalyst Selection : Using IBX (2-iodoxybenzoic acid) to promote oxidative coupling ().

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature Control : Maintaining 25–40°C to balance yield and side reactions ().

- Substoichiometric Additives : Employing molecular sieves to absorb water and shift equilibrium toward product formation.

Q. Example Protocol

| Step | Parameters | Outcome |

|---|---|---|

| Reaction | IBX (1.2 eq), DMF, 30°C, 12h | 61% yield of Ugi adduct |

Advanced: How to resolve discrepancies between computational and experimental structural data?

Answer:

Addressing inconsistencies involves:

- Metrological Validation : Cross-checking crystallographic data (e.g., SHELX-refined structures) with DFT-optimized geometries ().

- Error Analysis : Quantifying uncertainties in NMR chemical shift predictions (±0.3 ppm for ¹H, ±3 ppm for ¹³C) ().

- Multi-Technique Correlation : Combining X-ray diffraction, IR, and NMR to validate hydrogen-bonding networks ().

Advanced: What are the best practices for handling and storage to prevent degradation?

Answer:

- Storage : Keep at 2–8°C in airtight, light-resistant containers ().

- Handling : Use inert atmospheres (N₂/Ar) during synthesis to minimize oxidation.

- Safety Protocols : Wear PPE (gloves, goggles) and avoid inhalation of dust ().

Advanced: How can computational tools predict reactivity in novel systems?

Answer:

- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks ().

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) ().

- QSPR Models : Correlate substituent effects (e.g., electron-withdrawing groups) on reaction rates ().

Advanced: What are emerging applications in multicomponent reactions (MCRs)?

Answer:

The compound serves as a linchpin in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。